![molecular formula C22H13ClF6N2O B2672307 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 2413905-30-1](/img/structure/B2672307.png)
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole” is a complex organic molecule that contains several functional groups. These include a furan ring, a phenyl ring with a trifluoromethyl group, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl groups would likely add electron-withdrawing character, which could affect the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl groups could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, which might affect its solubility and stability .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity Research on imidazole derivatives, such as the work by Stoyanov et al. (1992), discusses metallation reactions of 1-methyl-2-phenyl- and 1-methyl-2-(furyl-2)imidazoles, revealing insights into the reactivity and potential for creating various substituted products, useful in synthesizing complex organic molecules (Stoyanov, El’chaninov, & Pozharskii, 1992).
Antimicrobial and Antifungal Applications The antimicrobial and antifungal properties of imidazole derivatives, such as those studied by Tomi et al. (2016), demonstrate the potential of these compounds in developing new treatments for infections. These compounds were evaluated for their activity against bacteria and Candida albicans, showing moderate to potent activity, highlighting their relevance in medicinal chemistry (Tomi, Al-Daraji, Abdula, & Al-Marjani, 2016).
Corrosion Inhibition Imidazole derivatives also find applications in corrosion inhibition, as demonstrated by Yadav, Sarkar, and Purkait (2015), who investigated amino acid compounds as eco-friendly inhibitors for steel corrosion in acidic environments. Their study highlights the utility of such compounds in protecting industrial materials, contributing to the development of safer and more effective corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).
Cancer Research While the specific compound mentioned is not directly linked to cancer research in the available literature, related imidazole derivatives have been explored for their anticancer properties. For example, studies on triazenes incorporating imidazole units have shown a broad spectrum of anti-tumor action, suggesting the potential of imidazole derivatives in cancer therapy (Audette, Connors, Mandel, Merai, & Ross, 1973).
Orientations Futures
Propriétés
IUPAC Name |
2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF6N2O/c1-11-19(13-3-2-4-14(9-13)21(24,25)26)31-20(30-11)18-8-7-17(32-18)12-5-6-16(23)15(10-12)22(27,28)29/h2-10H,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIFRFRZXMPVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
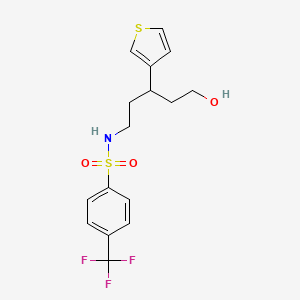

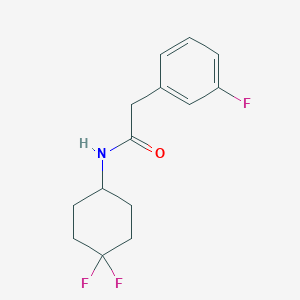
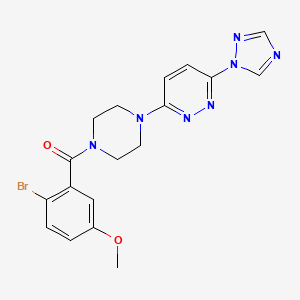
![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)
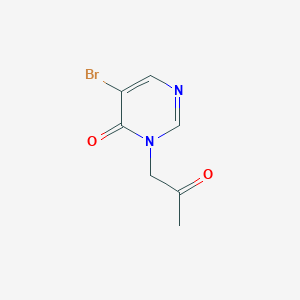

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)
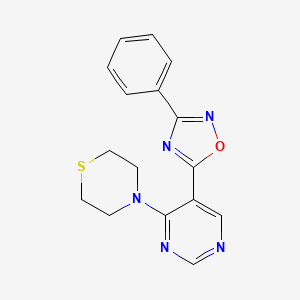

![1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2672242.png)
![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)
![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)
